molecular formula C10H14N4O3S B10894425 N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-ethyl-1H-pyrazole-4-sulfonamide

N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10894425
M. Wt: 270.31 g/mol
InChI Key: GTZJWQBBZXKDQL-UHFFFAOYSA-N
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Description

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring substituted with an isoxazole moiety and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]ANILINE
  • 1-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-4-METHYLPIPERIDINE OXALATE
  • 5-BROMO-1-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2(1H)-PYRIDINONE

Uniqueness

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a pyrazole ring with an isoxazole moiety and a sulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14N4O3S

Molecular Weight

270.31 g/mol

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-ethylpyrazole-4-sulfonamide

InChI

InChI=1S/C10H14N4O3S/c1-4-14-6-9(5-11-14)18(15,16)13-10-7(2)12-17-8(10)3/h5-6,13H,4H2,1-3H3

InChI Key

GTZJWQBBZXKDQL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=C(ON=C2C)C

Origin of Product

United States

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